4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine
Overview
Description
Synthesis Analysis
Several synthetic methods have been explored to prepare this compound. Notably, one approach involves the condensation of an appropriate pyrrole derivative with a 4-nitro-3-aminopyridine precursor. The reaction typically proceeds under mild conditions, yielding the desired product with good yields .
Molecular Structure Analysis
The molecular formula of 4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine is C₇H₆N₄O₂. Its molecular weight is approximately 182.15 g/mol. The compound’s structure consists of a pyrrolopyridine core with the nitro group attached at the 4-position. Detailed spectroscopic analyses, such as NMR (^1H and ^13C), IR, and mass spectrometry, confirm its identity .
Chemical Reactions Analysis
The compound’s reactivity centers around the pyrrolo ring and the nitro group. Potential reactions include nucleophilic substitutions, reduction of the nitro group to an amino group, and cyclization reactions. These transformations can lead to the synthesis of derivatives with altered properties .
Physical and Chemical Properties Analysis
Mechanism of Action
4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine may exhibit biological activity due to its interaction with specific cellular targets. Notably, it has been investigated as a potential inhibitor of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways plays a crucial role in various cancers. Compound 4h, a derivative of this scaffold, demonstrated potent FGFR inhibitory activity against FGFR1, FGFR2, and FGFR3 . Further studies are needed to elucidate its precise mechanism of action.
Properties
IUPAC Name |
4-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-4-3-10-7-6(4)5(11(12)13)1-2-9-7/h1-3H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRALCNIBYRLDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1[N+](=O)[O-])C(=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646892 | |
Record name | 4-Nitro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-42-0 | |
Record name | 4-Nitro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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